D-cysteinate(2-)
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Overview
Description
D-cysteinate(2-) is the D-enantiomer of cysteinate(2-). It has a role as a fundamental metabolite. It is a conjugate base of a D-cysteinate(1-). It is an enantiomer of a L-cysteinate(2-).
Scientific Research Applications
Nutritional and Health Benefits
- The use of L-Cysteine, a closely related compound to D-cysteinate, in nutrition and medicine has been widely researched. It's used in diet, supplements, and drugs to improve human health or treat diseases, although more clinical trials are needed for consensus (Clemente Plaza, García-Galbis, & Martínez-Espinosa, 2018).
Electrochemical Sensing
- Advances in electrochemistry have led to the development of electrochemical strategies for assessing biological substances, including amino acids like cysteine. These methods are important for detecting unbalanced amino acid levels, which are linked to various diseases (Moulaee & Neri, 2021).
Clinical Nutrition
- Cysteine-enriched protein supplements have been shown to enhance antioxidant status and improve outcomes in certain diseases. The metabolism of sulfur amino acids like cysteine adapts in stressed and inflammatory states to meet increased requirements for glutathione synthesis (McPherson & Hardy, 2011).
Electrochemical Biosensors
- An electrochemical chiral biosensor for cysteine has been developed using magnetic nanoparticles. This sensor allows for ultrasensitive quantification and recognition of cysteine enantiomers, including D-cysteine, in various biological samples (Zhou et al., 2018).
Antimicrobial Properties
- D-Cysteine exhibits selective antibacterial activity against certain pathogenic bacteria. This property of D-Cysteine can be leveraged for developing chiral bacteriostatic materials (Wang et al., 2019).
Food Processing Applications
- L-Cysteine, an analog of D-cysteine, has been evaluated as an anti-browning agent in fresh-cut lettuce processing. This demonstrates its potential utility in preserving the quality of fresh food products (Pace, Capotorto, Ventura, & Cefola, 2015).
Synthesis and Chemical Properties
- A synthetic route to produce cysteine-based compounds from l-cysteine has been developed. This method enables the creation of optically active cysteine-based compounds with potential applications in various fields, including drug development and environmental monitoring (Zhang & Wang, 2018).
Role in Neural Development
- D-Cysteine acts as a regulator of neural progenitor cell dynamics in the mammalian brain. This finding highlights its potential significance in neural development and related therapeutic applications (Semenza et al., 2021).
Properties
Molecular Formula |
C3H5NO2S-2 |
---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
(2S)-2-amino-3-sulfidopropanoate |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2/t2-/m1/s1 |
InChI Key |
XUJNEKJLAYXESH-UWTATZPHSA-L |
Isomeric SMILES |
C([C@H](C(=O)[O-])N)[S-] |
SMILES |
C(C(C(=O)[O-])N)[S-] |
Canonical SMILES |
C(C(C(=O)[O-])N)[S-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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